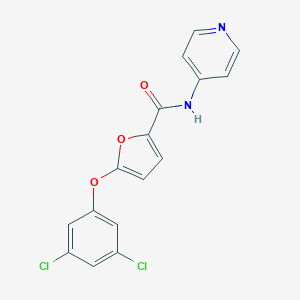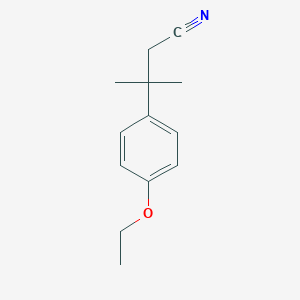
3-(4-Ethoxyphenyl)-3-methylbutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethoxyphenyl)-3-methylbutanenitrile, also known as A-401, is a chemical compound that belongs to the class of nitrile compounds. It is a colorless liquid with a molecular weight of 195.28 g/mol. The compound has been used in scientific research for its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of 3-(4-Ethoxyphenyl)-3-methylbutanenitrile is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
Studies have shown that 3-(4-Ethoxyphenyl)-3-methylbutanenitrile can reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α) in animal models of inflammation. The compound has also been shown to reduce the expression of inducible nitric oxide synthase (iNOS), an enzyme involved in the production of nitric oxide, which is a mediator of inflammation. In addition, 3-(4-Ethoxyphenyl)-3-methylbutanenitrile has been shown to have analgesic and antipyretic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-Ethoxyphenyl)-3-methylbutanenitrile in lab experiments is its potential therapeutic properties. The compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects, which make it a promising candidate for the treatment of various diseases. However, one limitation of using 3-(4-Ethoxyphenyl)-3-methylbutanenitrile is its toxicity. Studies have shown that the compound can induce liver and kidney damage in animal models at high doses. Therefore, careful dosing and monitoring are required when using this compound in lab experiments.
Orientations Futures
There are several future directions for the study of 3-(4-Ethoxyphenyl)-3-methylbutanenitrile. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that the compound can inhibit the aggregation of beta-amyloid and alpha-synuclein, which are proteins implicated in the pathogenesis of these diseases. Another direction is to investigate the molecular mechanisms underlying the therapeutic effects of 3-(4-Ethoxyphenyl)-3-methylbutanenitrile. Understanding the mechanism of action of the compound can provide insights into its potential use in the treatment of various diseases. Finally, future studies can investigate the safety and toxicity of 3-(4-Ethoxyphenyl)-3-methylbutanenitrile in animal models and humans, which can inform the development of potential therapeutic agents based on this compound.
Conclusion
In conclusion, 3-(4-Ethoxyphenyl)-3-methylbutanenitrile is a chemical compound that has been studied for its potential therapeutic properties. The compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects, and has potential use in the treatment of various diseases. The synthesis of the compound involves the reaction of 4-ethoxyphenylacetonitrile with 2-methylbutyraldehyde in the presence of a base catalyst. The exact mechanism of action of the compound is not fully understood, but it is believed to involve the modulation of certain enzymes and receptors in the body. Future studies can investigate the potential use of 3-(4-Ethoxyphenyl)-3-methylbutanenitrile in the treatment of neurodegenerative diseases, the molecular mechanisms underlying its therapeutic effects, and its safety and toxicity in animal models and humans.
Méthodes De Synthèse
The synthesis of 3-(4-Ethoxyphenyl)-3-methylbutanenitrile involves the reaction of 4-ethoxyphenylacetonitrile with 2-methylbutyraldehyde in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to form the desired product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
3-(4-Ethoxyphenyl)-3-methylbutanenitrile has been studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that 3-(4-Ethoxyphenyl)-3-methylbutanenitrile can inhibit the aggregation of beta-amyloid and alpha-synuclein, which are proteins implicated in the pathogenesis of these diseases.
Propriétés
Numéro CAS |
102509-89-7 |
|---|---|
Nom du produit |
3-(4-Ethoxyphenyl)-3-methylbutanenitrile |
Formule moléculaire |
C13H17NO |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
3-(4-ethoxyphenyl)-3-methylbutanenitrile |
InChI |
InChI=1S/C13H17NO/c1-4-15-12-7-5-11(6-8-12)13(2,3)9-10-14/h5-8H,4,9H2,1-3H3 |
Clé InChI |
ZKPNIAPXJAPAMS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(C)(C)CC#N |
SMILES canonique |
CCOC1=CC=C(C=C1)C(C)(C)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione](/img/structure/B28574.png)
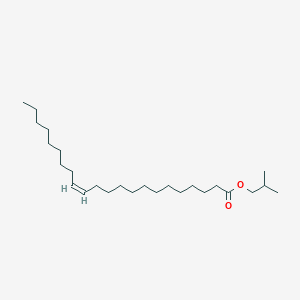
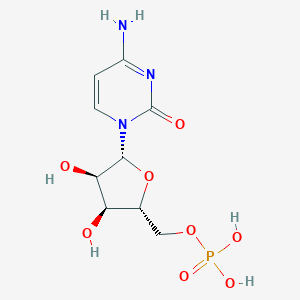
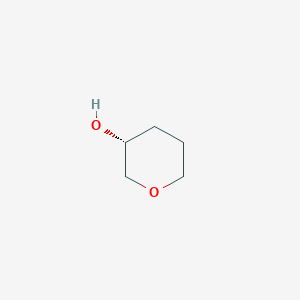

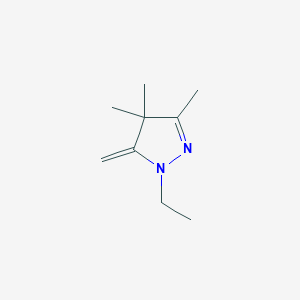
![1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]-](/img/structure/B28594.png)
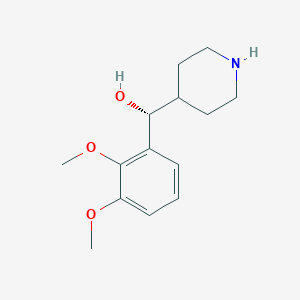
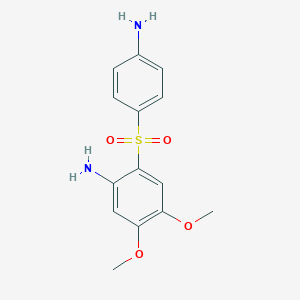
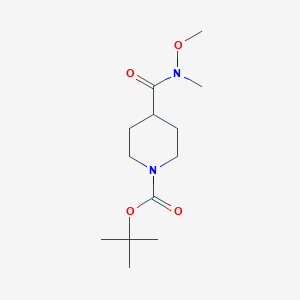
![5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine](/img/structure/B28604.png)
![Morpholine, 4-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B28607.png)
